molecular formula C13H18N4 B11775646 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B11775646
M. Wt: 230.31 g/mol
InChI Key: DJTCDCZTZNLVCQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring and the tolyl group (a benzene ring with a methyl substituent) makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to an acceptor. This method is environmentally friendly and economically attractive .

Another method involves the reaction of halogenoalkanes with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in ethanol, resulting in the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity is one such method that has been reported to produce enantiopure amines with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines.

Scientific Research Applications

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and tolyl group play crucial roles in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-amine: A compound with a similar structure but without the triazole ring.

    2-Methyl-1-phenylpropan-2-amine: Similar but lacks the triazole ring and tolyl group.

    1-(3,4-Disubstituted phenyl)propan-2-amines: Compounds with different substituents on the phenyl ring.

Uniqueness

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of both the triazole ring and the tolyl group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17)

InChI Key

DJTCDCZTZNLVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N

Origin of Product

United States

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